tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate
Description
tert-Butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate is a carbamate derivative featuring a tert-butyl protecting group, a fluorosulfonyl-substituted phenyl ring, and an ethylamine backbone. Carbamates are widely used in medicinal and synthetic chemistry due to their stability and versatility as amine-protecting groups. The tert-butyl group enhances steric protection, preventing unwanted nucleophilic attacks during synthetic processes . The fluorosulfonyl (–SO₂F) substituent is a strong electron-withdrawing group, which influences the compound’s electronic properties, solubility, and reactivity. This moiety is particularly relevant in sulfonylation reactions and may enhance interactions with biological targets due to its electrophilic nature .
Properties
Molecular Formula |
C13H18FNO4S |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-fluorosulfonylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18FNO4S/c1-13(2,3)19-12(16)15-8-7-10-5-4-6-11(9-10)20(14,17)18/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
InChI Key |
PVOABBRXZRSMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-[3-(fluorosulfonyl)phenyl]ethylamine under appropriate conditions. The reaction typically requires the use of a base such as cesium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors .
Medicine: Its carbamate structure can be modified to enhance its pharmacological properties, making it a promising compound for drug development .
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities. This compound can also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The fluorosulfonyl group distinguishes this compound from other tert-butyl carbamate derivatives. Key analogs and their properties are summarized below:
The fluorosulfonyl group confers distinct electronic effects, lowering pKa of adjacent protons and increasing acidity compared to fluorine or methoxy analogs. This enhances its utility in reactions requiring electrophilic intermediates .
Toxicity Studies
- Comparative Carcinogenicity Data: Compound Carcinogenic Potency (Rodent Models) Key Tumor Types Induced Ethyl carbamate High Lung, liver, thymoma Vinyl carbamate Very high Lung adenomas, neurofibrosarcoma tert-Butyl carbamate Negligible None observed Data from highlight the safety advantage of tert-butyl carbamates in preclinical development.
Biological Activity
Tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate is a synthetic organic compound that has garnered attention for its unique biological activities. This compound, characterized by its molecular formula and a molecular weight of 303.35 g/mol, features a tert-butyl group, a fluorosulfonyl phenyl moiety, and a carbamate functional group. The presence of the fluorosulfonyl group significantly influences its reactivity and potential biological applications.
The biological activity of this compound is primarily attributed to the interaction of the fluorosulfonyl group with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzymatic activity, making it a candidate for therapeutic applications. Studies suggest that the compound can form covalent bonds with nucleophilic residues in enzymes, which may alter their function and affect various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
Comparative Analysis with Similar Compounds
The following table highlights some structurally similar compounds and their notable features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-{2-(3-aminophenyl)ethyl}carbamate | C13H18N2O2 | Lacks fluorosulfonyl group; amine instead |
| Tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate | C13H18FNO4S | Similar structure but different substitution pattern |
| Tert-butyl N-{2-chloro-5-[2-(fluorosulfonyl)ethyl]phenyl}carbamate | C13H18ClFNO4S | Contains chlorine; affects reactivity |
This comparison illustrates how this compound stands out due to its specific combination of functional groups, particularly the fluorosulfonyl moiety. This unique feature allows it to interact with biological systems in ways that compounds without this group may not achieve.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has focused on how the fluorosulfonyl group interacts with various enzymes. For instance, studies indicate that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Synthesis and Biological Evaluation : The synthesis of this compound involves multiple steps, including the formation of the carbamate from appropriate precursors. Biological evaluations have shown promising results in terms of enzyme inhibition and anti-inflammatory activity .
- In Silico Studies : Computational docking studies have been employed to predict how this compound binds to target proteins, providing insights into its mechanism of action at the molecular level. These studies suggest that the fluorosulfonyl group enhances binding affinity compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
